(S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative It features a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions, attached to the alpha carbon of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzyl alcohol.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of Intermediate: The protected amino group is then coupled with a suitable carboxylic acid derivative to form the intermediate compound.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2,4,5-trimethoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Potential use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amino acid moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethoxybenzyl alcohol
- 2,4,5-Trimethoxybenzoic acid
- 2,4,5-Trimethoxybenzylamine
Uniqueness
(S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid is unique due to its chiral nature and the presence of both amino and methoxy functional groups
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-6-12(19-3)11(18-2)5-8(10)4-9(7-14)13(15)16/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
FGZIMAHLZXAPFG-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C[C@@H](CN)C(=O)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CC(CN)C(=O)O)OC)OC |
Origin of Product |
United States |
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